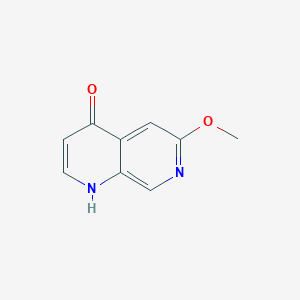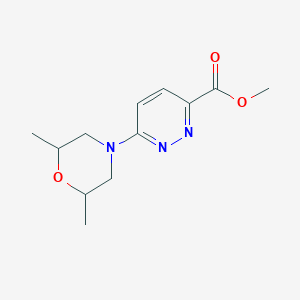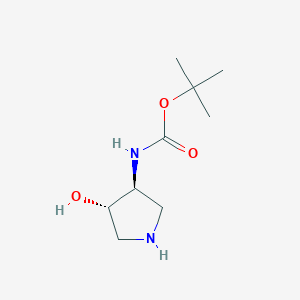
2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
While there is no direct information available on the synthesis of “2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid”, pyrazoline derivatives, which are similar compounds, can be synthesized by several strategies. These include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Wissenschaftliche Forschungsanwendungen
Functionalization Reactions : A study by Yıldırım et al. (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into various derivatives, including 1H-pyrazole-3-carboxamide, through reactions with acid chloride and diamines. This demonstrates the chemical's potential in synthesis and functionalization processes (Yıldırım, Kandemirli, & Demir, 2005).
Coordination Polymers : Zhao et al. (2014) synthesized new coordination complexes using a pyrazole-carboxylate type ligand derived from 2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid, showcasing its application in creating novel crystal structures and polymers (Zhao, Chu, Gao, Huang, & Qu, 2014).
Fluorescent Derivatives : Padalkar et al. (2013) conducted a study on synthesizing novel fluorescent derivatives from compounds including this compound. These derivatives exhibited good fluorescence quantum yields and thermal stability (Padalkar, Phatangare, & Sekar, 2013).
Energetic Salts Synthesis : A 2020 study by Zheng et al. involved synthesizing novel energetic compounds and salts derived from 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid, demonstrating the chemical's potential in creating high-performance energetic materials (Zheng, Zhao, Qi, Wang, & Liu, 2020).
Crystal Structure Studies : Shen et al. (2012) synthesized and characterized new pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, providing insights into the molecular and crystal structures of such compounds (Shen, Huang, Diao, & Lei, 2012).
Antimicrobial and Antimycobacterial Activity : A study by R.V.Sidhaye et al. (2011) evaluated the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives, highlighting the potential therapeutic applications of compounds derived from pyrazole-carboxylic acids (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Spin State Studies in Iron Complexes : Capel Berdiell et al. (2021) investigated the effect of tether groups on the spin states of iron(II)/bis[2,6-di(pyrazol-1-yl)pyridine] complexes, demonstrating the chemical's relevance in materials science and spin-crossover research (Capel Berdiell, García-López, Howard, Clemente-León, & Halcrow, 2021).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a wide range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
Related compounds have been shown to interact with their targets in a variety of ways, often leading to changes in the target’s function For instance, some compounds inhibit enzyme activity, while others may bind to receptors and modulate their signaling
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways For example, some compounds may interfere with the synthesis of critical biomolecules, while others may alter signal transduction pathways
Result of Action
Related compounds have been shown to exert a variety of effects at the molecular and cellular levels These effects can include changes in gene expression, alterations in cellular signaling, and modulation of cellular proliferation and survival
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the activity of many compounds
Eigenschaften
IUPAC Name |
2-(3-nitropyrazol-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)6-1-3-10-8(5-6)12-4-2-7(11-12)13(16)17/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZVAWSLXXJNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=CC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1424410.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1424411.png)









